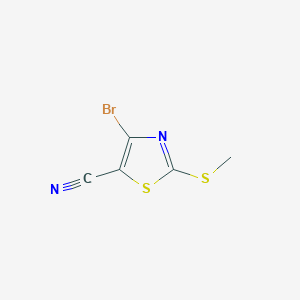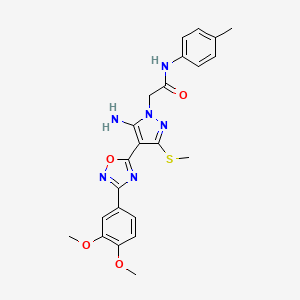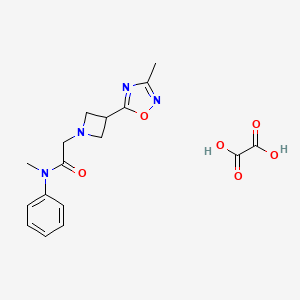
2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine;hydrochloride” is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The IUPAC name for this compound is 2-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11N3.2ClH/c1-3-10-4-2-8(1)9-7-11-5-6-12-9;;/h1,5-7,10H,2-4H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 197.67 . It is a powder at room temperature .Scientific Research Applications
Chemical Synthesis and Reactivity The compound has been involved in the synthesis of various heterocyclic compounds. For instance, it is used as a precursor in the formation of diverse molecules with potential applications in fields such as material science and pharmacology. Studies have demonstrated the synthesis of compounds through reactions with hydrazine derivatives, hydroxyl-amine hydrochloride, and other chemicals, leading to the formation of products with antiviral properties and potential use in other domains (Sayed & Ali, 2007).
Metal Complexes and Coordination Chemistry The compound has been utilized in forming metal complexes. Research indicates that compounds similar to 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine;hydrochloride are used to synthesize homoleptic iron(II) and cobalt(II) complexes. These complexes have varied spins and electrochemical properties, highlighting their potential use in catalysis, electronic devices, or as chemical sensors (Cook, Tuna, & Halcrow, 2013).
Molecular Frameworks and Crystal Engineering In crystal engineering, compounds similar to the title compound have been used to design and synthesize metal-organic frameworks. These frameworks have unique properties such as variable porosity and can be used in gas storage, separation technologies, or catalysis. The ability to form intricate structures like hexadecameric water clusters within these frameworks is of particular interest in the field of material science (Ghosh & Bharadwaj, 2004).
Pharmaceutical Research and Development Although avoiding specific mention of drug use and dosage, it's noteworthy that compounds synthesized using structures similar to the title compound have been explored for their antimicrobial and antimycobacterial activities. This indicates the potential of the compound in the development of new pharmaceutical agents (R.V.Sidhaye et al., 2011).
Safety and Hazards
Mechanism of Action
Pyrazines
are aromatic heterocyclic compounds that have been found in a variety of biological systems. They are known to interact with various receptors and enzymes in the body, and can have diverse biological effects .
Tetrahydropyridines
, on the other hand, are a class of compounds that have been studied for their neurotoxic properties. For example, MPTP, a tetrahydropyridine, is known to cross the blood-brain barrier and selectively target dopaminergic neurons, replicating the motor symptoms associated with Parkinson’s Disease .
Properties
IUPAC Name |
2-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.ClH/c1-3-10-4-2-8(1)9-7-11-5-6-12-9;/h1,5-7,10H,2-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPJXUSVWJECLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=NC=CN=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2438439.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methylbenzamide](/img/structure/B2438440.png)




![[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(2-phenyl-1,3-oxazol-4-yl)acetate](/img/structure/B2438448.png)
![3-[(4-bromophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2438449.png)
![6-chloro-N-[4-(cyanomethoxy)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2438451.png)



